4-[(4-Methylphenyl)methoxy]benzamide
Description
4-[(4-Methylphenyl)methoxy]benzamide is a benzamide derivative characterized by a benzamide core substituted with a 4-methylphenoxy group at the para position. The compound’s structure combines aromatic and amide functionalities, which are common in bioactive molecules.
Properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZHQGAWHTYTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methoxy]benzamide typically involves the reaction of 4-methylphenol with benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 4-methoxybenzoyl chloride to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and reduces the risk of side reactions. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of 4-[(4-Methylphenyl)methoxy]benzoic acid.
Reduction: Formation of 4-[(4-Methylphenyl)methoxy]benzylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Biological Activity:
Research indicates that 4-[(4-Methylphenyl)methoxy]benzamide exhibits significant anti-inflammatory and analgesic properties. These effects suggest that the compound may interact with specific biological targets, including enzymes and receptors involved in pain pathways. Studies have shown that it can bind to these targets, influencing their activity and potentially leading to therapeutic effects in conditions characterized by inflammation or pain.
Mechanism of Action:
The proposed mechanism of action involves the inhibition of enzyme activity or modulation of receptor interactions. This interaction is crucial for its therapeutic effects, particularly in modulating inflammatory responses. Continued research is necessary to elucidate the specific molecular mechanisms involved in its action.
Organic Synthesis
Synthetic Routes:
The synthesis of this compound typically involves several steps, including the formation of the methoxy group and subsequent attachment to the benzamide structure. Techniques such as continuous flow synthesis are employed to enhance yield and efficiency, allowing for better control over reaction parameters.
Applications in Synthesis:
This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its specific substitution pattern imparts distinct chemical properties that can be exploited in various synthetic pathways.
Future Research Directions
Further studies are warranted to explore:
- The detailed mechanisms of action at the molecular level.
- The potential for developing derivatives with enhanced efficacy or reduced side effects.
- Applications beyond medicinal chemistry, such as materials science or agricultural chemistry.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In medicinal applications, it may interact with receptors to exert its therapeutic effects, such as reducing inflammation or pain .
Comparison with Similar Compounds
Table 1: Key Features of Comparable Compounds
*Yield for compound 10 corresponds to milligrams (84 mg) rather than percentage.
Key Observations:
- Core Heterocycles vs. Benzamide: Compounds in feature triazole-3-thione cores, which introduce sulfur atoms and additional hydrogen-bonding sites compared to the benzamide backbone. This difference likely impacts solubility and target selectivity .
- Substituent Effects: The 4-methylphenyl group is a common substituent across all compounds, suggesting its role in enhancing steric bulk or π-π interactions. However, the triazole derivatives () include chlorophenyl and nitrogen-containing groups (e.g., morpholine, piperazine), which may confer distinct electronic properties or bioavailability .
- Synthetic Efficiency: The triazole-thiones () exhibit moderate-to-high yields (72–83%), reflecting robust synthetic routes. In contrast, the benzamide derivative in required palladium-catalyzed amination, a method often associated with higher complexity and cost .
Functional and Potential Pharmacological Differences
- Electron-Withdrawing vs. In contrast, the methoxy group in this compound is electron-donating, which could stabilize the aromatic ring against oxidation .
- Biological Target Implications: Triazole-thiones () are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase, cholinesterase) due to their thione sulfur’s nucleophilicity. The benzamide scaffold, however, is more commonly associated with kinase or GPCR modulation .
Biological Activity
4-[(4-Methylphenyl)methoxy]benzamide , also known by its CAS number 915899-86-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₁O₂ |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | 915899-86-4 |
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, including this compound, exhibit antiviral properties. For instance, compounds in this class have shown efficacy against Hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G, which inhibits viral replication .
Case Study: Anti-HBV Activity
A study evaluated the anti-HBV activity of various benzamide derivatives, where it was found that certain derivatives had an IC50 value significantly lower than traditional treatments like lamivudine. The compound's mechanism involved increasing the levels of antiviral proteins within host cells .
Anticancer Potential
Benzamide derivatives have been investigated for their anticancer properties due to their ability to modulate various biological pathways. The compound is believed to interact with targets involved in cell proliferation and apoptosis.
The anticancer activity is primarily attributed to the inhibition of specific enzymes and pathways associated with tumor growth. For example, the inhibition of histone deacetylases (HDACs) has been a focus, where compounds similar to this compound showed promising results in preclinical models .
Pharmacological Profile
The pharmacological profile of this compound suggests a favorable interaction with biological targets due to its structural features:
- Lipophilicity : The presence of the methoxy and methyl groups enhances membrane permeability.
- Stability : The compound exhibits metabolic stability which is crucial for its therapeutic application.
Toxicity and Safety
Preliminary toxicity studies are essential for assessing the safety profile of new compounds. Research indicates that while some benzamide derivatives can exhibit cytotoxic effects at high concentrations, this compound shows a promising safety margin in initial evaluations .
Summary of Biological Activities
Comparative Analysis with Similar Compounds
A comparative analysis with other benzamide derivatives highlights the unique properties and potential advantages of this compound:
| Compound Name | Activity Type | IC50 |
|---|---|---|
| Lamivudine | Anti-HBV | 3.30 µM |
| IMB-0523 | Anti-HBV | 1.99 µM |
| Benzamide Derivative X | Anticancer | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
